1-(3-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one
Description
1-(3-Chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one is a synthetic compound featuring a 3-chlorophenyl group linked via a ketone-sulfanyl bridge to a 4-methyltetrahydroquinazoline moiety. Its synthesis typically involves coupling reactions under controlled conditions (e.g., 40°C, Procedure C), yielding derivatives with variable substituents influencing physicochemical and pharmacological properties .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c1-11-14-7-2-3-8-15(14)20-17(19-11)22-10-16(21)12-5-4-6-13(18)9-12/h4-6,9H,2-3,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDSVXNKIVPDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure is shared with several analogues, differing primarily in substituents on the phenyl ring and the heterocyclic sulfanyl group. Key examples include:
Key Observations :
Physicochemical Properties
Critical physicochemical parameters are compared below:
*Estimated based on structural similarity to ; †From ; ‡Predicted for HMPSNE.
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